molecular formula C18H22N4OS B2997589 N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1251576-51-8

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2997589
CAS RN: 1251576-51-8
M. Wt: 342.46
InChI Key: ALIBJSMYTFFXNR-UHFFFAOYSA-N
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Description

“N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide” is a chemical compound that belongs to the class of N-cyanoacetamides . It is a derivative of tetrahydrobenzo[b]thiophene, a five-membered heteroaromatic compound containing a sulfur atom . This compound has been reported to exhibit excellent antibacterial activities against Gram+ve and Gram–ve bacteria such as Staphylococcus aureus and Escherichia coli .


Synthesis Analysis

The synthesis of N-cyanoacetamides, including the compound , can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a pyrazole ring, a thiophene ring, and cyano groups . The exact structure can be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

This compound, like other N-cyanoacetamides, is considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Heterocyclic Synthesis

N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide serves as a key precursor in the synthesis of various heterocyclic compounds. This includes the generation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing its versatility in heterocyclic chemistry (Mohareb et al., 2004).

Antitumor Evaluation

The compound has been utilized to synthesize different heterocyclic derivatives with significant antitumor activities. These derivatives, which include thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings, exhibited high inhibitory effects in vitro for their antiproliferative activity against various human cancer cell lines, highlighting its potential as a scaffold for the development of novel anticancer agents (Shams et al., 2010).

Cytotoxicity Studies

Derivatives synthesized from this compound have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the compound's relevance in developing potential therapeutic agents (Hassan et al., 2014).

Antimicrobial Dyes and Textile Finishing

The compound's derivatives have found applications in the design and synthesis of novel antimicrobial acyclic and heterocyclic dyes. These dyes and their precursors, characterized by significant antimicrobial activity, are used for dyeing and/or textile finishing, providing functional properties to fabrics (Shams et al., 2011).

Antimicrobial Activities

Pyrazole, pyrimidine, and pyridazine derivatives synthesized from this compound exhibited interesting antimicrobial activities. This underscores its potential in the development of new antimicrobial agents (Wardakhan & Edrees, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that while this compound has shown antibacterial activity , its toxicity profile is not specified and should be investigated further.

Future Directions

The compound “N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide” and its derivatives have potential in evolving better chemotherapeutic agents . Future research could focus on optimizing its structure for increased efficacy and investigating its mechanism of action. Additionally, its toxicity profile and safety should be thoroughly studied. This compound could also be explored for other therapeutic applications given its antibacterial activity .

properties

IUPAC Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-10(2)22-12(4)8-15(21-22)17(23)20-18-14(9-19)13-6-5-11(3)7-16(13)24-18/h8,10-11H,5-7H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIBJSMYTFFXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=NN(C(=C3)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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